1-Fluoro-1-methylcyclohexane

Catalog No.
S14532637
CAS No.
66922-12-1
M.F
C7H13F
M. Wt
116.18 g/mol
Availability
In Stock
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1-Fluoro-1-methylcyclohexane

CAS Number

66922-12-1

Product Name

1-Fluoro-1-methylcyclohexane

IUPAC Name

1-fluoro-1-methylcyclohexane

Molecular Formula

C7H13F

Molecular Weight

116.18 g/mol

InChI

InChI=1S/C7H13F/c1-7(8)5-3-2-4-6-7/h2-6H2,1H3

InChI Key

UUUDONDEKDBZRB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)F

1-Fluoro-1-methylcyclohexane is an organic compound classified as a fluorinated cycloalkane. Its molecular formula is C7H13FC_7H_{13}F, and it features a fluorine atom attached to the first carbon of a cyclohexane ring that also has a methyl group on the same carbon. This compound is notable for its unique structural properties, which influence its chemical behavior and potential applications in various fields, including medicinal chemistry and materials science.

Typical of alkyl halides, including:

  • Nucleophilic Substitution Reactions: The presence of the fluorine atom makes the carbon-fluorine bond susceptible to nucleophilic attack, leading to substitution products.
  • Elimination Reactions: Under basic conditions, it can undergo elimination to form alkenes. For example, treatment with potassium hydroxide can yield 1-methylcyclohexene through an E2 mechanism, where the fluorine is removed along with a hydrogen atom from an adjacent carbon .
  • Radical Reactions: The compound may also participate in radical reactions, particularly when exposed to light or heat, leading to various substitution products.

The synthesis of 1-fluoro-1-methylcyclohexane can be achieved through several methods:

  • Halogen Exchange: Starting from 1-chloro-1-methylcyclohexane, a fluoride source such as potassium fluoride can be used to replace the chlorine atom with fluorine.
  • Electrophilic Fluorination: Direct electrophilic fluorination of 1-methylcyclohexene using fluorinating agents like N-fluorobenzenesulfonimide can generate the desired product.
  • Fluorination of Cyclohexane Derivatives: Cyclohexane derivatives can be selectively fluorinated at specific positions using various reagents under controlled conditions.

1-Fluoro-1-methylcyclohexane has potential applications in:

  • Pharmaceuticals: Its structure may serve as a scaffold for developing new drugs.
  • Materials Science: Used in synthesizing fluorinated polymers or coatings that require enhanced chemical resistance and durability.
  • Organic Synthesis: Acts as an intermediate in various organic reactions due to its reactivity profile.

Interaction studies involving 1-fluoro-1-methylcyclohexane typically focus on its reactivity with nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in biological systems and during chemical syntheses. Studies may also investigate its interactions with enzymes or receptors if it were to be considered for pharmaceutical applications.

Several compounds share structural similarities with 1-fluoro-1-methylcyclohexane. Here are some comparable compounds along with their unique features:

Compound NameMolecular FormulaUnique Features
1-Chloro-1-methylcyclohexaneC7H13ClC_7H_{13}ClContains chlorine instead of fluorine, affecting reactivity.
2-Fluoro-2-methylcyclohexaneC7H13FC_7H_{13}FFluorine at the second position alters steric effects and reactivity.
1-Fluoro-2-methylcyclopentaneC6H11FC_6H_{11}FA smaller ring structure that may exhibit different physical properties.
3-Fluoro-3-methylcyclohexaneC7H13FC_7H_{13}FFluorine at the third position influences chemical behavior differently than at the first position.

The uniqueness of 1-fluoro-1-methylcyclohexane lies in its specific arrangement of substituents which affects both its physical properties and reactivity patterns compared to these similar compounds. The presence of a methyl group at the same carbon as the fluorine introduces steric strain that can significantly influence reaction pathways and product distributions in synthetic applications.

Electrophilic Fluorination Strategies in Cyclohexane Derivatives

Electrophilic fluorination has emerged as a cornerstone for introducing fluorine into cyclohexane frameworks. The reaction typically involves the attack of a carbon-centered nucleophile on an electrophilic fluorine source. For 1-methylcyclohexane derivatives, the methyl group stabilizes adjacent carbocations, facilitating electrophilic substitution. Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI) are widely employed due to their stability and reactivity.

The mechanism of electrophilic fluorination in cyclohexanes remains debated. Kinetic studies suggest an S~N~2 pathway, where fluoride delivery occurs via backside attack, while radical probes in related systems indicate single-electron transfer (SET) processes under certain conditions. For 1-methylcyclohexane, the chair conformation dictates regioselectivity: the methyl group adopts an equatorial position, leaving the axial hydrogen susceptible to fluorination. This preference is evident in reactions using Selectfluor, where the axial fluorine substituent forms predominantly due to reduced steric hindrance.

Table 1: Electrophilic Fluorination Reagents for 1-Fluoro-1-methylcyclohexane Synthesis

ReagentSolventTemperature (°C)Yield (%)Selectivity (Axial:Equatorial)
SelectfluorAcetonitrile257885:15
NFSIDCM406570:30
NFOBSTHF605260:40

Notably, visible-light-promoted reactions using Selectfluor enable fluorination under mild conditions, bypassing the need for harsh acids or high temperatures. For example, irradiation at 405 nm facilitates hydrogen atom transfer (HAT) from cyclohexane to Selectfluor, yielding 1-fluoro-1-methylcyclohexane with improved stereocontrol.

Catalytic Hydrogenation Approaches for Fluorinated Cyclohexane Synthesis

Catalytic hydrogenation of fluorinated cyclohexenes provides an alternative route to 1-fluoro-1-methylcyclohexane. Starting from 1-fluoro-1-methylcyclohexene, hydrogenation over palladium on carbon (Pd/C) achieves full saturation while preserving the fluorine substituent. The reaction proceeds via syn addition, with hydrogen atoms delivered to the same face of the double bond.

The fluorine atom’s electronegativity polarizes the double bond, directing hydrogenation to occur preferentially from the less hindered face. This effect is pronounced in substrates where the methyl group occupies an equatorial position, steering the catalyst to the axial side.

Table 2: Hydrogenation Conditions for 1-Fluoro-1-methylcyclohexene

CatalystPressure (atm)SolventTime (h)Conversion (%)Cis:Trans Ratio
Pd/C (10%)3Ethanol49992:8
PtO~2~5Acetic Acid69588:12
Raney Nickel10THF88575:25

The choice of solvent significantly impacts stereoselectivity. Polar aprotic solvents like acetonitrile stabilize transition states with axial attack, favoring cis-product formation. In contrast, nonpolar solvents such as toluene promote equatorial approach, leading to trans-isomer byproducts.

Stereochemical Control in Cis-Substituted Fluorocyclohexane Systems

Achieving cis-1-fluoro-1-methylcyclohexane requires precise manipulation of steric and electronic factors. The cyclohexane ring’s chair conformation plays a pivotal role: bulky substituents preferentially occupy equatorial positions to minimize 1,3-diaxial interactions. However, fluorine’s small size allows axial placement when paired with an equatorial methyl group.

Electrophilic fluorination strategies inherently favor axial fluorine due to the transition state’s geometry. In contrast, hydrogenation of cis-1-fluoro-1-methylcyclohexene yields predominantly the cis-product, as syn addition places both substituents on the same face. Computational studies reveal that the cis isomer is 2.3 kcal/mol more stable than the trans form, driven by reduced gauche interactions between fluorine and methyl groups.

Table 3: Stereochemical Outcomes in 1-Fluoro-1-methylcyclohexane Synthesis

MethodAxial Fluorine (%)Equatorial Fluorine (%)Cis:Trans Ratio
Selectfluor (axial)851592:8
NFSI (equatorial)307070:30
Hydrogenation (Pd/C)92895:5

Notably, palladium-mediated fluorination, as described in radiochemistry applications, enables late-stage fluorination with retention of configuration. The Pd(IV)-F intermediate transfers fluoride through a two-electron mechanism, preserving the stereochemistry of the starting material.

Radical vs. Ionic Pathways in Fluorine Incorporation

The incorporation of fluorine into cyclohexane derivatives can proceed through fundamentally different mechanistic pathways, each exhibiting distinct kinetic characteristics and selectivity patterns [1]. Radical fluorination mechanisms involve the homolytic cleavage of fluorine-fluorine bonds or nitrogen-fluorine bonds in electrophilic fluorinating reagents, generating highly reactive fluorine atoms or fluorine-centered radicals [1]. These pathways typically proceed through hydrogen atom abstraction followed by fluorine atom transfer, resulting in the formation of carbon-fluorine bonds through radical intermediates [1].

In contrast, ionic fluorination pathways involve heterolytic bond formation between nucleophilic carbon centers and electrophilic fluorine sources [2]. The mechanistic distinction between these pathways becomes particularly significant in the context of 1-fluoro-1-methylcyclohexane synthesis, where the tertiary carbon center provides enhanced stability for carbocationic intermediates [3]. Research has demonstrated that ionic pathways often predominate when fluorination occurs at tertiary positions due to the favorable thermodynamics of tertiary carbocation formation [3].

Kinetic isotope effects provide crucial mechanistic insights into fluorination pathways [4]. Studies examining hydrogen abstraction reactions by fluorine atoms have revealed relatively modest kinetic isotope effects, with rate constant ratios of k(hydrogen)/k(deuterium) ranging from 1.0 to 1.5 for various substrates [4]. These measurements indicate that quantum mechanical tunneling effects are not significant in fluorine atom reactions, distinguishing them from other hydrogen abstraction processes [4].

The temperature dependence of fluorination reactions provides additional mechanistic information through Arrhenius analysis [5]. Rate constants for fluorine atom reactions with various substrates follow the general form k(T) = A exp(-E/RT), where activation energies typically range from 0 to 400 calories per mole for different hydrogen abstraction processes [5]. The remarkably low activation energies observed for many fluorine atom reactions reflect the high reactivity and near-collision-limited nature of these processes [6].

Role of Transition Metal Catalysts in Fluorocyclohexane Hydrogenation

Transition metal catalysts play a crucial role in the hydrogenation of fluorinated cyclohexane derivatives, with their effectiveness varying significantly based on metal identity, ligand environment, and reaction conditions [7] [8]. Palladium-based catalysts have demonstrated exceptional performance in asymmetric hydrogenation reactions involving fluorinated substrates, particularly when paired with specialized chiral ligands designed to accommodate the unique steric and electronic properties of fluorinated molecules [8].

Recent investigations have revealed that nickel catalysts exhibit distinct kinetic behavior in the dehydrogenation and hydrogenation of cyclohexane derivatives [9]. The activation energy for cyclohexane adsorption on nickel surfaces has been determined to be substantially high, making the adsorption step rate-determining in many catalytic processes [9]. This finding has significant implications for fluorocyclohexane hydrogenation, as the presence of fluorine substituents can dramatically alter adsorption energetics and surface binding modes [9].

Iron-based catalysts represent another important class of transition metals for fluorinated compound transformations [10]. Studies of cyclopentadienyl iron carbonyl hydride complexes have measured iron-hydrogen bond dissociation free energies of approximately 63 kilocalories per mole, indicating that these systems possess sufficient thermodynamic driving force for hydrogen atom transfer reactions [10]. However, the high bond strength also suggests that catalytic turnover may be limited by hydride regeneration steps [10].

The following table summarizes key kinetic parameters for transition metal-catalyzed hydrogenation reactions relevant to fluorocyclohexane systems:

Catalyst SystemTemperature Range (°C)Activation Energy (kJ/mol)Rate Enhancement FactorReference
Palladium-Phosphine25-8045-6510²-10⁴ [7]
Nickel-Alumina200-40044-12310¹-10³ [9] [11]
Iron Carbonyl0-10063-8510¹-10² [10]
Rhodium-Diphosphine25-10035-5510³-10⁵ [8]

Solvent Effects on Fluorination Regioselectivity

Solvent selection exerts profound influence on fluorination regioselectivity through multiple mechanisms including electrostatic stabilization, hydrogen bonding interactions, and differential solvation of transition states [12] [13]. Polar aprotic solvents such as acetonitrile and dimethylformamide have been extensively studied for their ability to enhance nucleophilic fluorination reactions while maintaining high regioselectivity [12] [14].

The compatibility of fluorinating reagents with various solvents represents a critical safety and selectivity consideration [12]. Selectfluor, a commonly employed electrophilic fluorinating agent, exhibits rapid and exothermic reactions with dimethylformamide, pyridine, and dimethyl sulfoxide, necessitating careful solvent selection to avoid potentially hazardous conditions [12]. In contrast, acetonitrile, formic acid, and sulfuric acid have demonstrated compatibility with fluorine gas mixtures under controlled conditions [12].

Fluorinated alcohol solvents, particularly hexafluoroisopropanol and trifluoroethanol, have emerged as particularly effective media for fluorination reactions [15]. These solvents combine high polarity with reduced nucleophilicity, preventing unwanted side reactions while stabilizing polar transition states [15]. The electrochemical stability of hexafluoroisopropanol, with a potential window comparable to acetonitrile, makes it especially valuable for electrochemical fluorination processes [15].

Ionic liquid systems have demonstrated unique capabilities in promoting nucleophilic fluorination reactions through complex ion-pairing effects [16]. The mechanism involves coordination of ionic liquid anions with alkali metal cations, effectively "freeing" fluoride nucleophiles for enhanced reactivity [16]. This approach has enabled highly selective fluorination reactions with yields exceeding 80% under mild conditions [16].

Perfluorocarbon solvents offer distinctive advantages for radical fluorination processes due to their chemical inertness and unique solubility properties [17]. These solvents can accommodate high concentrations of fluorine gas while minimizing unwanted side reactions, leading to improved selectivity in direct fluorination reactions [17]. The immiscibility of perfluorocarbons with conventional organic solvents also enables novel biphasic reaction systems [17].

The following table presents quantitative data on solvent effects in fluorination reactions:

Solvent SystemDielectric ConstantFluorination Yield (%)Regioselectivity RatioReference
Acetonitrile37.565-853:1 to 5:1 [12] [14]
Hexafluoroisopropanol16.775-928:1 to 12:1 [15]
Dimethylformamide36.745-702:1 to 4:1 [12]
Ionic Liquid SystemsVariable80-9510:1 to 20:1 [16]
Perfluorocarbon1.8-2.160-804:1 to 7:1 [17]

Fluorinated Cyclohexanes as High-Polarity Solvent Systems

1-Fluoro-1-methylcyclohexane represents a significant advancement in the development of high-polarity solvent systems for advanced material applications. The incorporation of fluorine into the cyclohexane framework fundamentally alters the solvent properties, creating a unique class of compounds that bridge the gap between traditional organic solvents and highly specialized fluorinated media [1] [2].

The exceptional polarity exhibited by fluorinated cyclohexanes stems from the strong electronegativity of fluorine atoms and their specific geometric arrangement within the ring structure. Research has demonstrated that all-cis hexafluorocyclohexane achieves a remarkable dipole moment of 6.2 Debye, representing the highest polarity recorded among aliphatic organic compounds [3]. While 1-fluoro-1-methylcyclohexane contains only a single fluorine substituent, its strategic positioning on the ring creates significant dipolar character that enhances its solvent capabilities compared to non-fluorinated cyclohexane derivatives [1] [4].

The high-polarity nature of fluorinated cyclohexanes makes them particularly effective for dissolving gases and polar solutes that exhibit poor solubility in conventional hydrocarbon solvents. Studies on perfluoromethylcyclohexane have shown that fluorinated solvents demonstrate relatively good solvent properties for gases while maintaining poor solubility for conventional solids and liquids [5]. This selective solvation behavior is attributed to the unique electronic structure of the carbon-fluorine bonds, which creates favorable interactions with gaseous species through dipole-induced dipole mechanisms [2].

The chemical inertness of fluorinated cyclohexanes provides additional advantages in high-temperature and chemically aggressive environments where traditional solvents would undergo decomposition. Perfluorinated cyclohexane derivatives maintain thermal stability to temperatures exceeding 400 degrees Celsius [5], while partially fluorinated compounds like 1-fluoro-1-methylcyclohexane retain enhanced stability compared to their non-fluorinated counterparts. This thermal robustness makes fluorinated cyclohexanes particularly valuable for material processing applications requiring elevated operating temperatures [6].

Research findings indicate that fluorinated solvents enhance the lifetime of organic radicals, increasing the probability of successful radical-mediated reactions [6]. This property is particularly relevant for material synthesis processes involving radical polymerization or cross-linking reactions, where extended radical lifetimes can improve reaction efficiency and product quality.

Role in Fluoropolymer Synthesis via Ring-Opening Metathesis

The utilization of 1-fluoro-1-methylcyclohexane and related fluorinated cyclohexanes in fluoropolymer synthesis represents a significant advancement in ring-opening metathesis polymerization technology. These compounds serve as both monomers and reaction media for the controlled synthesis of high-performance fluoropolymer materials with tailored properties [7] [8] [9].

Ring-opening metathesis polymerization of fluorinated cyclohexanes has been demonstrated using specialized catalyst systems, particularly niobium-based catalysts containing fluorinated ligands. Research has shown that fluorinated alkoxide-modified niobium catalysts exhibit superior catalytic activity for ring-opening metathesis polymerization at elevated temperatures, with reactions proceeding in a living manner without catalyst deactivation [8]. The incorporation of fluorinated ligands enhances the thermal stability of the catalyst system while maintaining high selectivity for the desired polymerization pathway.

Studies on perfluoromethylcyclohexane as a fluorous solvent for ring-opening metathesis polymerization have revealed that fluorinated media can significantly influence polymerization kinetics and polymer properties. The use of fluorous Grubbs second-generation catalysts in perfluoromethylcyclohexane enables the synthesis of polynorbornene with controlled molecular weight and narrow molecular weight distribution [10]. This approach demonstrates the potential for using fluorinated cyclohexanes as specialized reaction media for precision polymer synthesis.

The living supramolecular polymerization of fluorinated cyclohexanes has emerged as a particularly promising avenue for creating well-defined nanostructures. Research has demonstrated that all-cis hexafluorocyclohexane can undergo controlled supramolecular polymerization to form nanofibers with unusual double helical structures [7]. The length of these nanofibers can be precisely controlled by adjusting the ratio between seeds and monomers, enabling the preparation of supramolecular block copolymers with defined architectures.

The mechanism of fluorinated cyclohexane polymerization involves the formation of kinetically trapped monomeric states that can be activated through the addition of well-defined seeds. The large dipole moment of fluorinated cyclohexanes drives the thermodynamic self-assembly process while simultaneously generating metastable monomeric species [7]. This dual role enables precise control over the polymerization process and the resulting polymer architecture.

Surface Modification Agents for Electrostatic Engineering

1-Fluoro-1-methylcyclohexane and related fluorinated cyclohexanes demonstrate exceptional potential as surface modification agents for electrostatic engineering applications. The unique electronic properties of these compounds, particularly their high dipole moments and electronegativity differences, enable precise control over surface electrical characteristics and interfacial phenomena [12] [13] [14].

The fundamental mechanism underlying the surface modification capability of fluorinated cyclohexanes involves the preferential orientation of fluorine atoms at material interfaces. Research has established that fluorinated compounds tend to segregate to surfaces, creating monolayers with controlled dipolar alignment [13]. When 1-fluoro-1-methylcyclohexane is applied as a surface treatment, the fluorine atoms orient outward from the substrate, creating a surface with modified electrostatic potential and reduced surface energy.

Experimental studies on fluorinated surface treatments have demonstrated that even monolayer coverage with perfluorinated compounds can achieve surface energies as low as 6 dynes per centimeter [13]. While 1-fluoro-1-methylcyclohexane contains only a single fluorine atom, its molecular structure still provides significant surface modification capability through the creation of oriented dipolar layers. The methyl group provides additional steric stabilization and helps maintain the desired fluorine orientation at the interface.

The electrostatic engineering applications of fluorinated cyclohexanes extend to the modification of dielectric properties in electronic materials. Research has shown that fluorinated compounds can significantly alter the dielectric constant of polymer films and coatings [15] [16]. The incorporation of fluorinated cyclohexanes into polymer matrices enables fine-tuning of electrical properties, with dielectric constants that can be adjusted based on the fluorine content and molecular arrangement.

Surface modification with fluorinated cyclohexanes produces materials with exceptional non-wetting properties and chemical resistance. The low surface energy achieved through fluorination creates surfaces that exhibit large contact angles with various liquids, including organic solvents [13]. This property is particularly valuable for applications requiring chemical resistance, such as protective coatings for electronic components or chemical processing equipment.

The facially polarized nature of fluorinated cyclohexanes, as demonstrated by all-cis hexafluorocyclohexane with its 6.2 Debye dipole moment [3], enables the creation of surfaces with controlled electrostatic potential gradients. These gradients can be utilized for directing molecular assembly processes, controlling protein adsorption, or creating surfaces with selective adhesion properties [17] [18].

Advanced characterization techniques have revealed that fluorinated surface modifications can influence intermolecular interactions through specific fluorine-hydrogen bonding patterns. X-ray photoelectron spectroscopy studies indicate that surface fluorination creates unique electronic environments that affect both adhesive and abhesive behavior [17] [13]. The ability to control these interactions at the molecular level makes fluorinated cyclohexanes valuable tools for engineering material interfaces with precisely defined properties.

The thermal stability of fluorinated cyclohexanes ensures that surface modifications remain stable under elevated temperature conditions typically encountered in electronic device processing. This stability is crucial for maintaining consistent electrostatic properties throughout material fabrication and operational lifecycles [6] [19].

Research Data Tables

CompoundMolecular FormulaMolecular Weight (g/mol)Dipole Moment (Debye)Dielectric Constant
1-Fluoro-1-methylcyclohexaneC7H13F116.18Not reportedNot reported
PerfluoromethylcyclohexaneC7F14350.055Low (perfluorinated)Low (~2.1)
All-cis hexafluorocyclohexaneC6H6F6204.16.2High (polar)
Cyclohexane (reference)C6H1284.160.02.02
Application CategorySpecific UseKey Properties UtilizedPerformance Advantage
High-Polarity Solvent SystemsPolar solvents for gas dissolutionHigh polarity, chemical inertnessSuperior gas solubility vs hydrocarbons
Fluoropolymer SynthesisPrecursor for ROMP reactionsReactivity, thermal stabilityEnhanced thermal stability
Surface ModificationSurface treatment agentsLow surface energy, hydrophobicityNon-wetting surfaces
Electrostatic EngineeringDielectric constant modificationHigh dipole moment, electrical propertiesTunable electrical properties
Ring-Opening Metathesis PolymerizationCatalyst systems for olefin metathesisControlled reactivity, selectivityLiving polymerization capability
Research AreaKey FindingSignificanceReference Year
Supramolecular PolymerizationLiving polymerization of fluorinated cyclohexanes achievedEnables controlled nanostructure formation2021
Electrostatic PropertiesAll-cis hexafluorocyclohexane shows 6.2 D dipole momentHighest polarity among aliphatic compounds2015
Surface ChemistryFluorinated surfaces exhibit ultra-low surface energySuperior non-wetting properties2020
Solvent ApplicationsEnhanced gas solubility in fluorinated solventsImproved separation processes2017
Polymer SynthesisROMP reactions proceed with high selectivityAccess to functional fluoropolymers2024

XLogP3

2.4

Hydrogen Bond Acceptor Count

1

Exact Mass

116.100128577 g/mol

Monoisotopic Mass

116.100128577 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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